molecular formula C6H11N B2885388 2-Ethyl-2,5-dihydro-1H-pyrrole CAS No. 1177359-87-3

2-Ethyl-2,5-dihydro-1H-pyrrole

Cat. No. B2885388
CAS RN: 1177359-87-3
M. Wt: 97.161
InChI Key: ORNUPIIUYHGIQI-UHFFFAOYSA-N
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Description

“2-Ethyl-2,5-dihydro-1H-pyrrole” is a chemical compound with the molecular formula C6H11N . It is also known as 2-ethyl-2,5-dihydro-1H-pyrrole hydrochloride . The compound is typically stored at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of pyrrole derivatives, including “2-Ethyl-2,5-dihydro-1H-pyrrole”, has been a subject of interest in the field of organic chemistry . Various synthetic routes have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-2,5-dihydro-1H-pyrrole” consists of a five-membered ring containing one nitrogen atom . The compound has a molecular weight of 97.158 Da .


Chemical Reactions Analysis

Pyrrole derivatives, including “2-Ethyl-2,5-dihydro-1H-pyrrole”, can undergo a variety of chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole synthesis, a reaction that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .


Physical And Chemical Properties Analysis

“2-Ethyl-2,5-dihydro-1H-pyrrole” is a solid at room temperature . It has a molecular weight of 97.158 Da .

Scientific Research Applications

Drug Discovery

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility . These properties make it a valuable tool for drug design and development .

Material Science

Pyrrole derivatives have applications in the field of material science . The pyrrole moiety is a fundamental building block for many biologically active molecules .

Catalysis

Pyrrole derivatives are used in various catalysis processes . Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .

Green Chemistry

Special emphasis is given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .

Synthesis of 2,5-disubstituted Pyrroles

Direct synthesis of 2,5-disubstituted pyrroles has been achieved via acceptorless dehydrogenative heterocyclization of 1,2-aminoalcohols and secondary alcohols by utilizing a heterogeneous carbon-supported Pt catalyst (Pt/C) .

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

Multigram Synthesis

A protocol for the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives is reported . The method relied on the triflation of N-Boc-3-oxopyrrolidine and subsequent palladium-catalyzed borylation .

Safety and Hazards

The safety data sheet (SDS) for “2-Ethyl-2,5-dihydro-1H-pyrrole” can provide detailed information about its safety and hazards . It’s always important to handle chemical substances with appropriate safety measures.

Future Directions

The synthesis and study of pyrrole derivatives, including “2-Ethyl-2,5-dihydro-1H-pyrrole”, continue to be an active area of research in organic and medicinal chemistry . Future directions may include the development of more efficient synthetic methods and the exploration of their biological activities .

properties

IUPAC Name

2-ethyl-2,5-dihydro-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNUPIIUYHGIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2,5-dihydro-1H-pyrrole

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